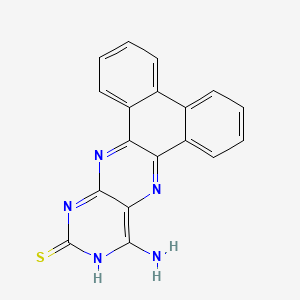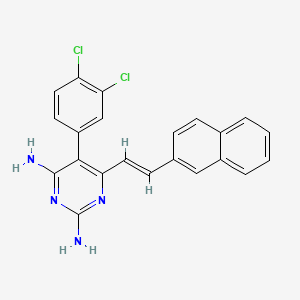
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrimidine ring. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that the compound can bind to or modify. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- include other pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications.
Uniqueness
The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- lies in its specific substituents, which can influence its chemical reactivity and biological properties
Properties
CAS No. |
25095-33-4 |
|---|---|
Molecular Formula |
C22H16Cl2N4 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-[(E)-2-naphthalen-2-ylethenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H16Cl2N4/c23-17-9-8-16(12-18(17)24)20-19(27-22(26)28-21(20)25)10-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H,(H4,25,26,27,28)/b10-6+ |
InChI Key |
CEQFUBFIWPKBEJ-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


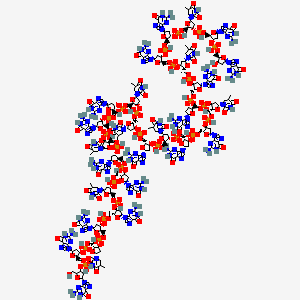
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
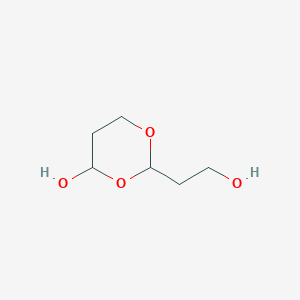
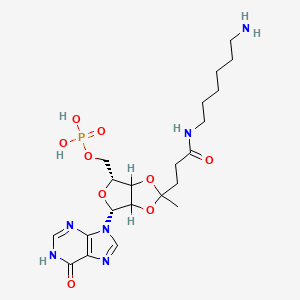
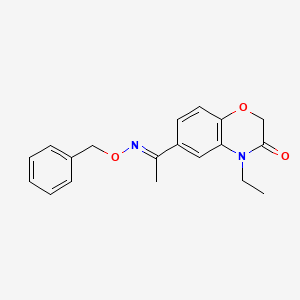
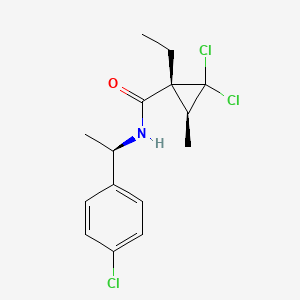
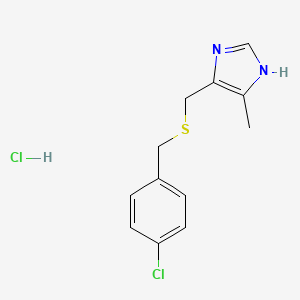
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
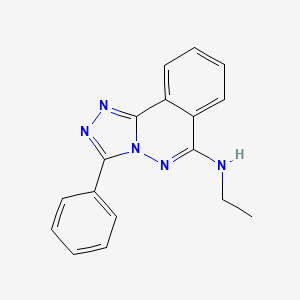


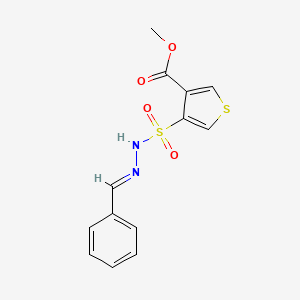
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
